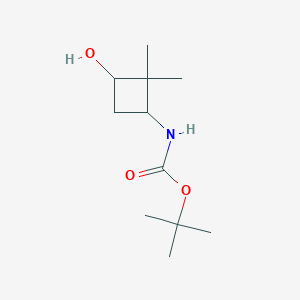

tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate

Description

Historical Context and Discovery

The development of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate emerges from the broader historical trajectory of carbamate chemistry, which traces its origins to the mid-nineteenth century with the discovery of physostigmine from Calabar beans (Physostigma venenosum) in 1864. The foundational work of French chemist Jean-Baptiste Dumas in 1833, who first coined the term "urethane" and established the conceptual framework for understanding carbamate structures, provided the theoretical basis for subsequent synthetic developments. The evolution from naturally occurring carbamates like physostigmine to synthetic derivatives represents a significant advancement in organic chemistry, driven by the need for more selective and potent therapeutic agents.

The specific synthesis and characterization of this compound reflects contemporary pharmaceutical research priorities, particularly the exploration of conformationally constrained molecules that can provide enhanced binding selectivity and improved pharmacokinetic profiles. The incorporation of the cyclobutane ring system represents a strategic approach to controlling molecular geometry, as four-membered rings introduce significant angle strain that influences both chemical reactivity and biological activity. This compound exemplifies the modern synthetic chemistry approach of combining established protecting group strategies, such as the tert-butyl carbamate moiety, with novel structural frameworks to create compounds with unique properties.

The compound's emergence as a research target aligns with broader trends in medicinal chemistry toward the development of small molecule modulators with improved selectivity profiles. The integration of multiple stereogenic centers and the presence of both hydrogen bond donors and acceptors within a compact molecular framework demonstrate the sophisticated design principles that guide contemporary drug discovery efforts. These structural features position the compound within the continuum of carbamate-based therapeutics while offering distinct advantages through its unique architectural elements.

Significance in Organic Chemistry

The structural significance of this compound within organic chemistry stems from its unique combination of functional groups and ring strain characteristics that influence both synthetic accessibility and chemical reactivity patterns. The compound's molecular formula C₁₁H₂₁NO₃ reflects a carefully balanced arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its distinctive chemical behavior. The presence of the cyclobutane ring introduces significant ring strain energy, approximately 26.3 kilocalories per mole, which affects the compound's reactivity profile and conformational preferences compared to less strained ring systems.

The tert-butyl carbamate protecting group serves multiple synthetic functions, providing both steric bulk that influences reaction selectivity and chemical stability under a range of reaction conditions. This protecting group strategy has become fundamental in modern organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection of amino groups is required. The compound demonstrates the effective application of this methodology within a structurally challenging cyclobutane framework, where traditional protecting group strategies must be adapted to accommodate the unique geometric constraints imposed by the four-membered ring.

The hydroxyl functionality at the 3-position of the cyclobutane ring introduces additional complexity through its potential for hydrogen bonding interactions and its influence on the compound's overall polarity characteristics. The gem-dimethyl substitution pattern at the 2-position serves multiple purposes, including conformational restriction and metabolic stabilization through the introduction of quaternary carbon centers. This substitution pattern represents a common strategy in medicinal chemistry for improving drug-like properties while maintaining structural integrity.

From a synthetic methodology perspective, the compound exemplifies advanced strategies for constructing quaternary carbon centers adjacent to strained ring systems, a challenging transformation that requires careful consideration of both thermodynamic and kinetic factors. The successful synthesis of such structures demonstrates the maturation of organic synthetic methods and their application to increasingly complex molecular targets. The compound's architecture also provides insights into the relationship between molecular strain, stability, and reactivity, contributing to fundamental understanding of structure-property relationships in organic chemistry.

Classification within Carbamate Compounds

This compound belongs to the broader class of carbamate compounds, which are characterized by the presence of the -O-CO-NH- linkage and are formally derived from carbamic acid. Within this classification, the compound represents a specific subclass of alkyl carbamates, distinguished by the presence of the tert-butyl ester group that confers particular chemical and physical properties. Carbamates constitute an important family of organic compounds with diverse biological activities, ranging from enzyme inhibitors to pesticides and pharmaceutical agents, with their biological activity often directly related to their specific structural features.

The compound can be further classified as a secondary carbamate due to the substitution pattern on the nitrogen atom, which is bonded to both the carbonyl carbon and the cyclobutyl substituent. This classification influences the compound's chemical reactivity, particularly its hydrolysis behavior and susceptibility to various chemical transformations. Secondary carbamates typically exhibit different stability profiles compared to primary or tertiary carbamates, with implications for both synthetic applications and biological activity.

Within the context of pharmaceutical chemistry, the compound falls into the category of carbamate-based building blocks or intermediates, compounds that serve as precursors for more complex pharmaceutical targets. This classification reflects the compound's role in medicinal chemistry as a versatile synthetic intermediate that can be further modified to generate libraries of related structures for biological evaluation. The carbamate functionality provides multiple sites for chemical modification, including hydrolysis to reveal the free amine, oxidation of the hydroxyl group, or substitution reactions at various positions.

The structural complexity of this compound also places it within the specialized category of conformationally constrained carbamates, where the cyclobutane ring system restricts molecular flexibility and influences the spatial arrangement of functional groups. This classification is particularly important in drug design, where conformational restriction is often employed to enhance binding selectivity and reduce off-target effects. The compound exemplifies how modern synthetic chemistry combines classical carbamate chemistry with contemporary strategies for controlling molecular shape and flexibility.

Table 1: Carbamate Classification Hierarchy

| Classification Level | Category | Defining Characteristics |

|---|---|---|

| Primary Class | Carbamate Compounds | Presence of -O-CO-NH- linkage |

| Secondary Class | Alkyl Carbamates | Ester linkage to alkyl group |

| Tertiary Class | tert-Butyl Carbamates | Specific tert-butyl ester group |

| Quaternary Class | Cycloalkyl-Substituted | Cyclic substituent on nitrogen |

| Specialized Category | Conformationally Constrained | Limited molecular flexibility |

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming carbamate esters, incorporating both the ester component (tert-butyl) and the amine component (3-hydroxy-2,2-dimethylcyclobutyl). The complete International Union of Pure and Applied Chemistry name, "tert-butyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate," systematically describes each structural element, beginning with the alkyl ester group and followed by the substituted amine component. This naming convention ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

The compound's Chemical Abstracts Service registry number, 1434141-79-3, provides a unique numerical identifier that links to comprehensive databases containing physical, chemical, and bibliographic information. This registry system, maintained by the American Chemical Society, serves as the definitive identification system for chemical substances and ensures consistent referencing across scientific literature and commercial databases. The Chemical Abstracts Service number becomes particularly important when dealing with compounds that may have multiple synonyms or alternative naming conventions.

The International Chemical Identifier system provides additional layers of identification through its standardized string representation: InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14). This system generates a unique text string that completely describes the molecular structure, including connectivity, stereochemistry, and electronic structure. The corresponding InChI Key, XSSLOTCOOFGGJW-UHFFFAOYSA-N, provides a shortened hash version suitable for database searching and electronic storage systems.

Alternative nomenclature systems include the use of common names and trade designations that may appear in commercial catalogs and research literature. Synonyms such as "3-(Boc-amino)-2,2-dimethylcyclobutanol" reflect common abbreviated naming conventions used in organic synthesis, where "Boc" refers to the tert-butyloxycarbonyl protecting group. The Molecular Design Limited number MFCD27956961 provides another standardized identifier used in chemical inventory and database systems.

Table 2: Identification and Nomenclature Systems

| System | Identifier | Description |

|---|---|---|

| Chemical Abstracts Service Number | 1434141-79-3 | Unique registry identifier |

| International Union of Pure and Applied Chemistry Name | tert-butyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate | Systematic chemical name |

| InChI | 1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14) | Complete structural identifier |

| InChI Key | XSSLOTCOOFGGJW-UHFFFAOYSA-N | Hashed structural identifier |

| Molecular Design Limited Number | MFCD27956961 | Database reference number |

| Molecular Formula | C₁₁H₂₁NO₃ | Elemental composition |

| Molecular Weight | 215.29 g/mol | Precise molecular mass |

The Simplified Molecular Input Line Entry System representation, CC(C)(C)OC(=O)NC1CC(O)C1(C)C, provides a linear notation that captures the complete molecular structure in a format suitable for computational applications and database storage. This system has become increasingly important in cheminformatics applications where molecular structures must be processed algorithmically for similarity searching, property prediction, and structure-activity relationship analysis.

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSLOTCOOFGGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140015 | |

| Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434141-79-3 | |

| Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbamate Protection of Cyclobutylamine

The compound is typically synthesized by reacting 3-hydroxy-2,2-dimethylcyclobutanamine with tert-butyl carbamate-forming reagents. A standard approach uses di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

Reaction Scheme :

$$

\text{3-Hydroxy-2,2-dimethylcyclobutanamine} + (\text{Boc})_2\text{O} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}

$$

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

- Temperature : Room temperature (20–25°C)

- Reaction Time : 2–6 hours

Workup :

The product is isolated via evaporation under reduced pressure, followed by purification using flash chromatography (e.g., petroleum ether/ethyl acetate gradients).

Structural and Analytical Data

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${11}$$H$${21}$$NO$$_{3}$$ | |

| Molecular Weight | 215.29 g/mol | |

| SMILES | CC1(C(CC1O)NC(=O)OC(C)(C)C)C | |

| InChIKey | XSSLOTCOOFGGJW-UHFFFAOYSA-N |

Key Spectral Data

- NMR : Characteristic signals for the tert-butyl group (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155–160 ppm in $$^{13}\text{C}$$ NMR).

- MS : Molecular ion peak at m/z 215.29 (M+H$$^+$$).

Case Study: Analogous Synthesis from Ambeed

A related compound, tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate (CAS 142733-64-0), provides insight into deprotection strategies that indirectly inform protection methods.

- Deprotection : Treatment of the tert-butyl carbamate with HCl in dioxane/DCM at 20°C yields the free amine hydrochloride.

- Reprotection : Reverse engineering suggests that the carbamate formation step would involve Boc anhydride under similar solvent/base conditions.

- HCl Concentration : 4N in dioxane for efficient deprotection.

- Purification : Flash chromatography ensures high purity (>95%).

Challenges and Optimizations

- Steric Hindrance : The 2,2-dimethylcyclobutane ring may slow reaction kinetics, necessitating extended reaction times or elevated temperatures.

- Selectivity : Competing reactions (e.g., hydroxyl group oxidation) are mitigated by inert atmospheres and anhydrous conditions.

Chemical Reactions Analysis

tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula: C11H21NO3

- Molecular Weight: 201.3 g/mol

- CAS Number: 1434141-79-3

The compound features a cyclobutyl ring and a tert-butyl group, which contribute to its unique reactivity and stability. The hydroxyl group on the cyclobutyl ring enhances its potential for biological interactions.

Organic Synthesis

tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate serves as a versatile building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The carbamate group can be involved in nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

- Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, while reduction can yield different derivatives depending on the reducing agent used .

Biological Studies

The compound has shown promise in biological research, particularly in enzyme inhibition and protein modification studies. Its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity. This property makes it a candidate for developing therapeutic agents targeting specific biological pathways .

Pharmaceutical Development

Research has indicated that compounds like this compound can be utilized in drug development, particularly for conditions involving protein kinases. For instance, it may play a role in developing treatments for diseases linked to abnormal protein phosphorylation, such as cancer or autoimmune disorders .

Specialty Chemicals Production

In industrial settings, this compound is used to produce specialty chemicals and materials. Its unique structure allows for the synthesis of complex molecules that are valuable in various applications, including agrochemicals and fine chemicals .

Chemical Synthesis Optimization

The compound's synthesis can be optimized using continuous flow reactors and advanced purification techniques like chromatography. This enhances the efficiency and yield of the production process while ensuring high purity levels suitable for research and industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can be studied using various biochemical and biophysical techniques .

Biological Activity

Tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate (CAS: 1434141-79-3) is a synthetic compound with potential applications in pharmaceuticals and agriculture due to its unique structural properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is CHNO, with a molecular weight of 215.29 g/mol. The IUPAC name reflects its functional groups and structure, which includes a tert-butyl group attached to a carbamate moiety and a hydroxyl group on a cyclobutane derivative.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties. Below are the key areas of biological activity:

1. Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of carbamate compounds can scavenge free radicals effectively.

2. Anti-inflammatory Effects

Compounds like this compound may demonstrate anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This property is essential for developing treatments for chronic inflammatory diseases.

3. Neuroprotective Properties

Some studies suggest that carbamate derivatives can protect neuronal cells from damage due to oxidative stress or excitotoxicity. This neuroprotective effect could be beneficial in treating neurodegenerative disorders.

The mechanisms through which this compound exerts its biological effects may involve:

- Free Radical Scavenging : The presence of hydroxyl groups in its structure may enhance its ability to donate electrons to free radicals.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : It may influence signaling pathways that regulate cell survival and inflammation.

Case Studies

Several case studies have investigated the biological effects of similar compounds:

- Study on Antioxidant Properties : A study demonstrated that a related carbamate compound significantly reduced oxidative stress markers in animal models, suggesting potential therapeutic applications in oxidative stress-related conditions.

- Inflammation Model : In vitro experiments showed that treatment with similar carbamates led to decreased levels of TNF-alpha and IL-6 in macrophage cultures, indicating anti-inflammatory effects.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections categorize analogs based on key structural variations, including ring size, substituents, stereochemistry, and functional groups.

Cyclobutane Derivatives with Modified Substituents

Key Findings :

- Stereochemistry : The trans isomer (CAS 1434141-89-5) likely exhibits distinct solubility and hydrogen-bonding capabilities compared to the cis/trans configuration of the target compound due to spatial arrangement .

- Functional Groups: The aminoethyl substituent in CAS 1032684-85-7 enhances nucleophilicity, making it suitable for conjugation reactions, whereas the chlorosulfonyl group in CAS 877964-32-4 is electrophilic, useful in sulfonamide formation .

Cyclopentane and Piperidine Analogs

Key Findings :

- Piperidine Derivatives : The piperidine ring in CAS 1523530-57-5 introduces basicity and conformational flexibility, which may enhance binding affinity in medicinal chemistry contexts .

Fluorinated and Boronated Derivatives

Key Findings :

- Boronic Acid Derivatives : The boron-containing analog (from ) is tailored for cross-coupling reactions, a feature absent in the hydroxylated target compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate in academic research?

- Methodological Answer : The synthesis typically involves carbamate formation via nucleophilic substitution. A hydroxyl-containing cyclobutane derivative (e.g., 3-hydroxy-2,2-dimethylcyclobutylamine) reacts with tert-butyl carbamoyl chloride in the presence of a base like triethylamine. Reaction conditions (e.g., anhydrous THF, 0°C to room temperature, 12–24 hours) are critical to minimize side reactions. Post-synthesis, the product is isolated via solvent evaporation and purified using column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Monitor reaction progress via TLC. Adjust stoichiometry to account for steric hindrance from the cyclobutane ring.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry and purity. The tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Hydroxy and carbamate protons appear as broad signals .

- IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹ and O-H stretch at ~3200–3500 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₁NO₃: 216.1596) .

Q. What purification methods are recommended for this compound to achieve high yields?

- Methodological Answer :

- Recrystallization : Use ethyl acetate/hexane mixtures to exploit solubility differences.

- Column Chromatography : Optimize solvent polarity (e.g., 20–40% ethyl acetate in hexane) to separate carbamate from unreacted amines or tert-butyl byproducts .

- HPLC : For enantiomeric purity (if chiral), use chiral columns (e.g., Chiralpak IA) with isocratic elution .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound?

- Methodological Answer :

- Crystal Growth : Diffraction-quality crystals are grown via slow evaporation from dichloromethane/pentane.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELX programs (e.g., SHELXL) refine the structure, leveraging Hirshfeld surfaces to analyze hydrogen bonding (e.g., O-H···O=C interactions) .

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | <0.05 | |

| H-bond Length | 1.98 Å (O-H···O=C) |

Q. What strategies are used to resolve contradictions in thermal stability data for tert-butyl carbamate derivatives?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen (10°C/min) to compare decomposition onset temperatures. Discrepancies may arise from impurities or polymorphic forms.

- DSC : Identify melting points and phase transitions. For example, tert-butyl groups may exhibit variable stability due to steric effects .

- Control Experiments : Repeat syntheses with rigorous drying to exclude moisture-induced degradation .

Q. How do computational methods like DFT contribute to understanding the reactivity of this compound?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-31G(d) to model ground-state structures. Compare calculated NMR/IR spectra with experimental data to validate accuracy .

- Reactivity Prediction : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbamate carbonyl is susceptible to hydrolysis under acidic conditions .

Q. What experimental approaches are used to study the stereochemical outcomes in reactions involving this compound?

- Methodological Answer :

- Chiral Chromatography : Resolve enantiomers using HPLC with chiral stationary phases (e.g., Daicel columns) .

- Circular Dichroism (CD) : Correlate CD spectra with absolute configuration determined via X-ray .

- Kinetic Resolution : Monitor racemization rates under varying pH/temperature to assess stereochemical stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.